
3,4-Dichloro-N-(3-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dichloro-N-(3-oxo-1,4-dihydroisoquinolin-2-yl)benzamide is a chemical compound with the molecular formula C16H12Cl2N2O2.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(3-oxo-1,4-dihydroisoquinolin-2-yl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 3-oxo-1,4-dihydroisoquinoline in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using industrial reactors and optimized reaction conditions to achieve higher yields and purity .
化学反応の分析
Types of Reactions
3,4-dichloro-N-(3-oxo-1,4-dihydroisoquinolin-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out in solvents like dichloromethane or ethanol under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted benzamides .
科学的研究の応用
3,4-dichloro-N-(3-oxo-1,4-dihydroisoquinolin-2-yl)benzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and the development of new chemical entities.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized as a research reagent in the development of new materials and chemical processes
作用機序
The mechanism of action of 3,4-dichloro-N-(3-oxo-1,4-dihydroisoquinolin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
類似化合物との比較
Similar Compounds
N-(3,5-Dichloro-4-(6-oxo-1,6-dihydro-pyridazin-3-yloxy)-phenyl)-benzamide:
3,4-Dichloro-N-(3-oxo-1,4-dihydroisoquinolin-2-yl)benzamide: Another similar compound with comparable properties and applications.
Uniqueness
3,4-dichloro-N-(3-oxo-1,4-dihydroisoquinolin-2-yl)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
特性
CAS番号 |
39113-18-3 |
|---|---|
分子式 |
C16H12Cl2N2O2 |
分子量 |
335.2 g/mol |
IUPAC名 |
3,4-dichloro-N-(3-oxo-1,4-dihydroisoquinolin-2-yl)benzamide |
InChI |
InChI=1S/C16H12Cl2N2O2/c17-13-6-5-11(7-14(13)18)16(22)19-20-9-12-4-2-1-3-10(12)8-15(20)21/h1-7H,8-9H2,(H,19,22) |
InChIキー |
XISZRDGMCUTRIH-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2CN(C1=O)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




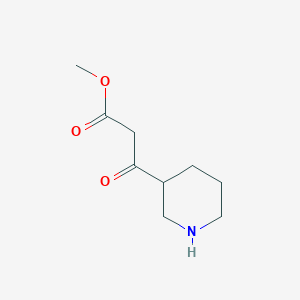


![(S)-1-[3-(trifluoromethyl)phenyl]pentylamine](/img/structure/B13968283.png)
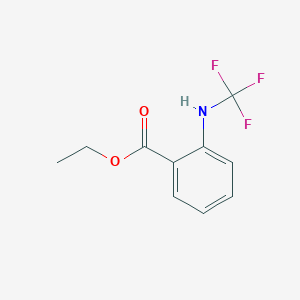
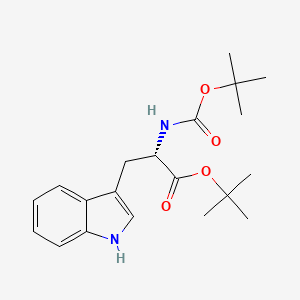

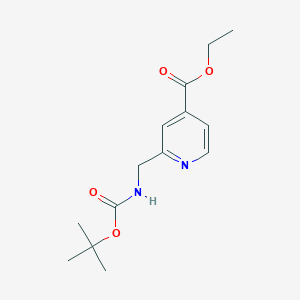
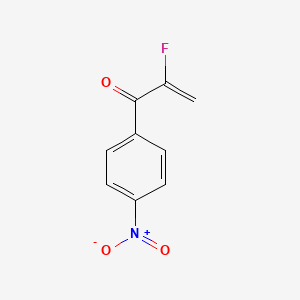
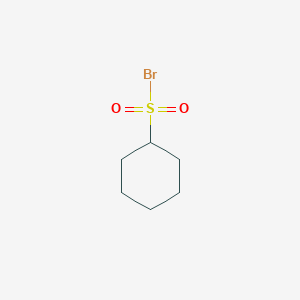
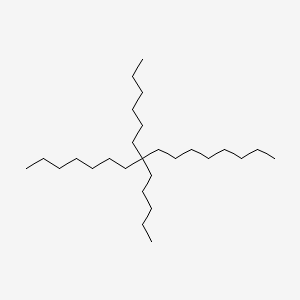
![(2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13968314.png)
